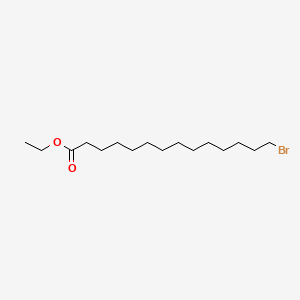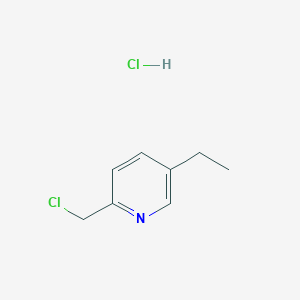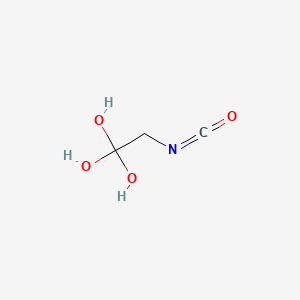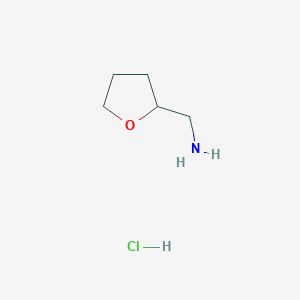
Methyl 2,2-dibromocyclopropanecarboxylate
Vue d'ensemble
Description
Methyl 2,2-dibromocyclopropanecarboxylate is a chemical compound with the molecular formula C6H6Br2O2. It belongs to the class of cyclopropane derivatives and contains two bromine atoms attached to a cyclopropane ring. The compound is an oily liquid at room temperature and exhibits interesting reactivity due to its strained three-membered ring structure .
Synthesis Analysis
The synthesis of This compound involves the reaction of an α-bromoketone or aldehyde with ethyl cyanoacetate or malononitrile in the presence of cyanogen bromide (BrCN) and triethylamine (Et3N). This one-pot reaction yields the desired product in excellent yields within a short time . The reaction mechanism likely involves nucleophilic addition and subsequent bromination of the cyclopropane ring.
Molecular Structure Analysis
CH3 \ C-Br / \ CH2 COOCH3 Chemical Reactions Analysis
The compound can participate in various chemical reactions, including nucleophilic substitutions, cycloadditions, and ring-opening reactions. For instance, it can undergo nucleophilic attack at the bromine atoms, leading to the formation of new carbon-carbon bonds. Additionally, the strained cyclopropane ring may react with other electrophiles or nucleophiles, resulting in diverse products .
Physical And Chemical Properties Analysis
Applications De Recherche Scientifique
1. Intermediate for Synthesis
Methyl 2,2-dibromocyclopropanecarboxylate serves as a valuable intermediate in the synthesis of various chemical compounds. For example, its use in creating methyl 1,1,2-tribromocyclopropanecarboxylate leads to a series of four-carbon cyclopropenes, which are crucial in chemical syntheses. This process also allows the conversion of the tribromo-ester into 1,1,2,2-tetrabromocyclopropane, a three-carbon cyclopropene synthon, demonstrating its versatility in chemical manufacturing (Dulayymi et al., 1996).
2. Role in Polymerization Processes
In the field of polymer science, this compound plays a significant role. It has been utilized in the radical homopolymerization of certain cyclic monomers, where its inclusion leads to the opening of the cyclopropane ring. This results in the formation of polymers with specific properties, such as a glass transition temperature of 90°C, indicating its importance in the creation of novel polymer materials (Moszner et al., 2003).
3. Utilization in Organic Reactions
This chemical is also pivotal in various organic reactions. For instance, it's used in the synthesis of 2,2-dibromocyclopropane-1,1-dicarboxylic acids, where it undergoes bromine–lithium exchange reactions leading to the creation of monobromocyclopropanes or intramolecular cyclisation to yield substituted 3-oxabicyclo[3.1.0]hexane. These reactions are crucial for producing cyclopropanes with multiple functionalities on the ring, highlighting its utility in complex organic syntheses (Baird et al., 2007).
Safety and Hazards
Propriétés
IUPAC Name |
methyl 2,2-dibromocyclopropane-1-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6Br2O2/c1-9-4(8)3-2-5(3,6)7/h3H,2H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LYDFHIBOLORUDJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CC1(Br)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6Br2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.91 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![7-[4-(Benzylcarbamothioyl)-3-methylpiperazin-1-yl]-1-cyclopropyl-6-fluoro-8-methoxy-4-oxoquinoline-3-carboxylic acid](/img/structure/B3280431.png)
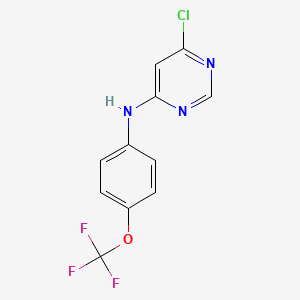


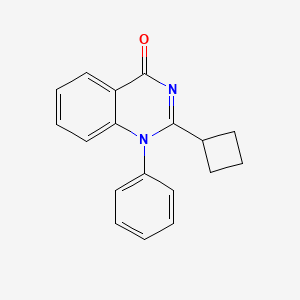

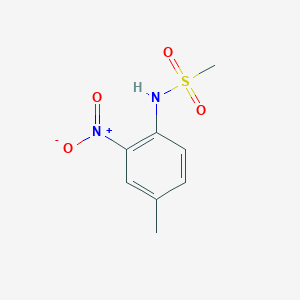
![1,2-Ethanediamine, N1,N2-bis(2-aminoethyl)-, polymer with 2-[(dodecyloxy)methyl]oxirane and 2-[(tetradecyloxy)methyl]oxirane](/img/structure/B3280473.png)
![2-[(Methylamino)carbonyl]cyclohexanecarboxylic acid](/img/structure/B3280488.png)

